1-(2-aMino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-[(2-propyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-12-22-13-11-15-7-4-5-9-17(15)18(22)14-16-8-6-10-19(23-2)20(16)21/h4-10,18H,3,11-14,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNKKWSXUOABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=CC=CC=C2C1CC3=C(C(=CC=C3)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Alkylated or acylated isoquinoline derivatives.
Scientific Research Applications
1-(2-Amino-3-methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its scientific research applications, focusing on its biological activities, synthesis methodologies, and case studies that highlight its efficacy in various medical contexts.
Anticancer Activity
Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit promising anticancer properties. For instance, compounds derived from this class have been evaluated for their antiproliferative effects against various cancer cell lines.
Case Study:
A synthesized derivative demonstrated significant activity against human colorectal adenocarcinoma (HT-29) and ovarian carcinoma (A2780) cells, with IC50 values indicating potent inhibition of cell proliferation. The study utilized molecular docking techniques to elucidate the binding interactions of the compound with target proteins involved in cancer progression .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. It shows promise in modulating neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases.
Case Study:
In vitro assays have demonstrated that this compound can enhance acetylcholine levels by inhibiting acetylcholinesterase activity, which is crucial for conditions like Alzheimer’s disease. The compound's ability to cross the blood-brain barrier further supports its potential as a neuroprotective agent .
Antimicrobial Properties
The antimicrobial activity of tetrahydroisoquinoline derivatives has been a subject of investigation. Preliminary studies suggest that the compound exhibits inhibitory effects against several bacterial strains.
Case Study:
A series of derivatives were tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity attributed to structural modifications around the tetrahydroisoquinoline core .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions including:
-
Formation of the Tetrahydroisoquinoline Core:
- Utilization of precursors such as phenethylamine derivatives.
- Cyclization reactions under acidic or basic conditions.
-
Substitution Reactions:
- Introduction of methoxy and amino groups through nucleophilic substitution or coupling reactions.
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Formation of Core | Cyclization | Acid/base catalysis |
| Methoxy Group Introduction | Nucleophilic Substitution | Reflux in appropriate solvent |
| Amino Group Attachment | Coupling Reaction | Use of coupling agents |
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with neurotransmitter receptors, influencing neuronal signaling and providing neuroprotective effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features
The compound’s key structural elements include:
- 1-Position: A 2-amino-3-methoxybenzyl group, providing hydrogen-bonding capacity (via the amino group) and lipophilicity (via the methoxy group).
- 2-Position : A propyl chain, which may enhance membrane permeability compared to shorter alkyl substituents.
- Core: The tetrahydroisoquinoline scaffold, a common feature in bioactive molecules targeting G-protein-coupled receptors (GPCRs) and ion channels .
Table 1: Structural Comparison with Analogues
Pharmacological Activity Comparison
β-Adrenoceptor Activity
- Trimetoquinol (): A potent β-adrenoceptor agonist with a pD2 value of 8.33. Its 3',4',5'-trimethoxybenzyl group and hydroxyl groups at positions 6 and 7 are critical for receptor binding .
- Target Compound: The 2-amino group may enhance receptor affinity compared to methoxy or hydroxyl groups, as amino groups can act as stronger hydrogen-bond donors. However, the absence of hydroxyl groups at positions 6/7 (unlike trimetoquinol) might reduce β-adrenoceptor potency .
Opioid Receptor Modulation
- JDTic (): A κ-opioid receptor antagonist with an AD50 of 4.1 mg/kg (s.c.) and oral activity lasting up to 28 days. Its carboxamide and hydroxyphenyl groups contribute to selectivity and duration .
- Target Compound: The lack of a carboxamide group and the presence of a benzyl-amino group may shift selectivity toward other receptor subtypes (e.g., μ-opioid) or reduce opioid activity entirely.
Cardiovascular Activity
- 1-Oxo-Tetrahydroisoquinolines (): These compounds inhibit I(f) channels (IC50 = 0.32 µM) and exhibit bradycardic effects. The 1-oxo group and methoxy substituents are critical for activity .
Hypothesized Pharmacological Profile
Based on structural parallels:
- Potential β-Adrenoceptor Interaction: The amino and methoxy groups may confer partial agonist/antagonist activity, though likely weaker than trimetoquinol due to differing substitution patterns .
- Limited Opioid Activity: Without the carboxamide or hydroxyphenyl groups seen in JDTic, κ-opioid antagonism is unlikely .
- Cardiovascular Effects : The propyl chain could enhance central nervous system penetration, but the lack of a 1-oxo group may diminish I(f) channel inhibition compared to compounds .
Biological Activity
1-(2-Amino-3-Methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline (referred to as compound A) is a tetrahydroisoquinoline derivative that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A can be represented by the following chemical structure:
It features a tetrahydroisoquinoline core, which is known for various biological activities including neuroprotective and anticancer properties.
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects. Specifically, compound A has been shown to modulate neurotransmitter levels and enhance locomotor activity in animal models. In a study involving several derivatives of tetrahydroisoquinoline, it was reported that these compounds could transiently increase locomotor activity in mice after peripheral injection . This suggests potential applications in treating neurodegenerative diseases.
Anticancer Activity
The anticancer potential of compound A is supported by its structural similarity to other bioactive tetrahydroisoquinolines. Studies have demonstrated that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, certain tetrahydroisoquinoline derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .
The mechanisms underlying the biological activities of compound A are multifaceted:
- Modulation of Neurotransmitter Systems : Compound A may influence the dopaminergic and serotonergic systems, which are critical in mood regulation and neuroprotection.
- Inhibition of Enzymatic Activities : Similar compounds have been found to inhibit enzymes like MMPs and cyclooxygenase (COX), contributing to their anticancer effects .
- Antioxidant Properties : The presence of methoxy groups in the structure may enhance the antioxidant capacity of the compound, providing neuroprotection against oxidative stress.
Case Studies
- Neuroprotective Study : In a controlled study assessing the effects of various tetrahydroisoquinoline derivatives on locomotor activity, compound A demonstrated a significant increase in activity levels compared to control groups. The study highlighted the potential for these compounds to act as cognitive enhancers or neuroprotective agents .
- Anticancer Efficacy : Another study evaluated the cytotoxic effects of tetrahydroisoquinoline derivatives on cancer cell lines. Compound A showed promising results in inhibiting cell proliferation and inducing apoptosis in specific cancer types, indicating its potential as a therapeutic agent .
Data Summary
Q & A
Q. What are the standard synthetic routes for 1-(2-amino-3-methoxybenzyl)-2-propyl-1,2,3,4-tetrahydroisoquinoline?
Synthesis typically involves multi-step protocols, such as reductive amination or Pd-catalyzed cross-coupling reactions. For example, analogous tetrahydroisoquinoline derivatives are synthesized via:
- General Procedure M : Starting from substituted benzylamines and alkynes, followed by cyclization under acidic conditions .
- Column Chromatography : Purification using silica gel and solvents like ethyl acetate/hexane mixtures to isolate intermediates .
Key challenges include regioselectivity in cyclization and optimizing reaction yields.
Q. How are structural and purity characteristics validated for this compound?
Standard characterization methods include:
Q. What safety protocols are recommended for handling this compound in the lab?
Refer to Safety Data Sheets (SDS) for analogous tetrahydroisoquinolines:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritancy .
- Store in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the tetrahydroisoquinoline core be addressed?
Regioselective modifications (e.g., introducing phosphonic acid groups) require tailored strategies:
Q. What analytical methods resolve contradictions in pharmacological data for structurally similar tetrahydroisoquinolines?
Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) can arise due to:
- Stereochemical Variations : Use chiral HPLC or X-ray crystallography to confirm stereochemistry .
- Metabolic Stability Assays : Compare in vitro/in vivo half-lives to identify degradation pathways .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. hydroxyl groups) to isolate contributing factors .
Q. How can the compound’s solubility and stability be optimized for in vivo studies?
Q. What strategies mitigate side reactions during the introduction of amino and methoxy groups?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines and silyl ethers for methoxy groups to prevent undesired alkylation .
- Low-Temperature Reactions : Reduce thermal decomposition risks during coupling steps .
Methodological Considerations
Q. How can computational tools aid in predicting the compound’s reactivity or binding motifs?
Q. What are the limitations of current synthetic approaches, and how can they be improved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
